2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse biological activities, including antipsychotic, antiemetic, and anticancer properties
Preparation Methods
The synthesis of 2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves multiple steps. The starting material, 10H-phenothiazine, reacts with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile . This intermediate undergoes further reactions, including treatment with hydrazine hydrate or hydroxylamine to yield various derivatives . . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups. Common reagents used in these reactions include hydrazine hydrate, hydroxylamine, and various oxidizing and reducing agents. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential in inhibiting the growth of certain cancer cell lines.
Medicine: Its derivatives are being explored for their antipsychotic and antiemetic properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In cancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis . The phenothiazine core structure allows it to interact with neurotransmitter receptors, making it useful in treating psychiatric disorders . The trifluoromethyl group enhances its lipophilicity, allowing better penetration into biological membranes.
Comparison with Similar Compounds
Similar compounds include other phenothiazine derivatives such as chlorpromazine and prochlorperazine . Compared to these compounds, 2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has unique structural features, such as the trifluoromethyl group and the nicotinonitrile moiety, which may contribute to its distinct biological activities .
Properties
IUPAC Name |
2-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15ClF3N3OS2/c28-17-10-11-24-22(12-17)34(21-8-4-5-9-23(21)37-24)25(35)15-36-26-18(14-32)19(27(29,30)31)13-20(33-26)16-6-2-1-3-7-16/h1-13H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENRLBLCEYSOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15ClF3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.